molecular formula C7H5ClO2 B11742673 trans-3-(3-Furyl)acryloyl chloride

trans-3-(3-Furyl)acryloyl chloride

Cat. No.: B11742673
M. Wt: 156.56 g/mol
InChI Key: LHRMPWNUXGPPNK-OWOJBTEDSA-N
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Description

(E)-3-(Furan-3-yl)acryloyl chloride is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to an acryloyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(Furan-3-yl)acryloyl chloride typically involves the reaction of furan derivatives with acryloyl chloride under specific conditions. One common method is the Friedel-Crafts acylation reaction, where furan reacts with acryloyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.

Industrial Production Methods

Industrial production of (E)-3-(Furan-3-yl)acryloyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative catalysts and solvents may be explored to improve the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(Furan-3-yl)acryloyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction of the acryloyl chloride group can yield the corresponding alcohol.

    Substitution: The chlorine atom in the acryloyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like ammonia, ethanol, or thiophenol.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: (E)-3-(Furan-3-yl)acrylic alcohol.

    Substitution: Various substituted (E)-3-(Furan-3-yl)acryloyl derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(Furan-3-yl)acryloyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules for studying their interactions and functions.

    Industry: Used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(Furan-3-yl)acryloyl chloride involves its reactivity with various nucleophiles and electrophiles. The acryloyl chloride group is highly reactive due to the presence of the electron-withdrawing chlorine atom, making it susceptible to nucleophilic attack. The furan ring can participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

Similar Compounds

    Furan-2,5-dicarboxylic acid: A derivative of furan with two carboxylic acid groups.

    3-(Furan-2-yl)propanoic acid: A furan derivative with a propanoic acid group.

    2,5-Furandicarboxylic acid: Another furan derivative with carboxylic acid groups at positions 2 and 5.

Uniqueness

(E)-3-(Furan-3-yl)acryloyl chloride is unique due to the presence of both a furan ring and an acryloyl chloride group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various types of reactions, including oxidation, reduction, and substitution, makes it a versatile compound in organic synthesis.

Properties

Molecular Formula

C7H5ClO2

Molecular Weight

156.56 g/mol

IUPAC Name

(E)-3-(furan-3-yl)prop-2-enoyl chloride

InChI

InChI=1S/C7H5ClO2/c8-7(9)2-1-6-3-4-10-5-6/h1-5H/b2-1+

InChI Key

LHRMPWNUXGPPNK-OWOJBTEDSA-N

Isomeric SMILES

C1=COC=C1/C=C/C(=O)Cl

Canonical SMILES

C1=COC=C1C=CC(=O)Cl

Origin of Product

United States

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